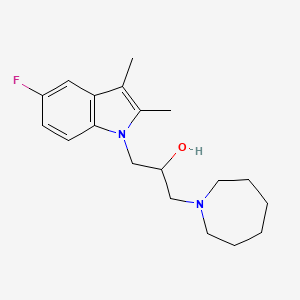

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

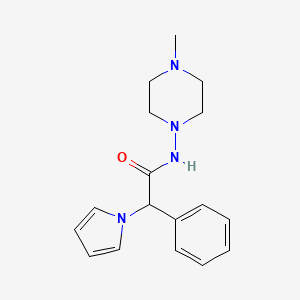

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as AZD-5363, is a highly selective and potent inhibitor of the protein kinase B (PKB) enzyme. PKB plays a crucial role in regulating various cellular processes, including cell growth, survival, and metabolism. Therefore, the inhibition of PKB activity by AZD-5363 has significant implications in cancer research and treatment.

Applications De Recherche Scientifique

Structural Studies and Conformations

Research on structural studies of related compounds provides insights into the crystal structures and solution conformations of fungicidal azolylmethanes, including compounds with benzyl and tert-butyl groups. These studies involve nuclear magnetic resonance (n.m.r.) spectroscopy and infrared spectroscopy, which indicate intramolecular hydrogen bonding and different modes of binding at the active site in various compounds (Anderson et al., 1984).

Molecular Logic System Development

A novel fluorophore, 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one (L), was synthesized, demonstrating potential as a molecular switch controlled by pH. This fluorophore also acts as a protic solvent polarity sensor and a selective fluorescence quencher for Hg2+ ions, suggesting its application as a multiple-mode molecular logic system (Zhang et al., 2008).

Optimization of Azepane Derivatives

Novel azepane derivatives were prepared and evaluated for inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved structural modifications to enhance plasma stability and in vitro inhibitory activity, contributing to the development of potential therapeutic compounds (Breitenlechner et al., 2004).

Antifungal Activity Research

The synthesis and optimization of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were conducted as analogs of fluconazole, demonstrating significant antifungal activity against Candida species. This research included molecular docking calculations and molecular dynamics simulations to understand the biological activity of these compounds (Lebouvier et al., 2020).

Synthesis and Imaging Applications

Research on the synthesis of radioligands like (S,S)-CFMME and (R)-OHDMI, potent inhibitors of norepinephrine reuptake, provides insights into the development of compounds for imaging central norepinephrine transporters (NET) with positron emission tomography (PET) (Schou et al., 2006).

Fluorination Techniques in Chemistry

Studies on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including indoles, provide valuable techniques for synthesizing fluorinated compounds, which are important in pharmaceutical and agrochemical research (Yuan et al., 2017).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O/c1-14-15(2)22(19-8-7-16(20)11-18(14)19)13-17(23)12-21-9-5-3-4-6-10-21/h7-8,11,17,23H,3-6,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSGOLHUUGGVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2600091.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one](/img/structure/B2600097.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)

![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)